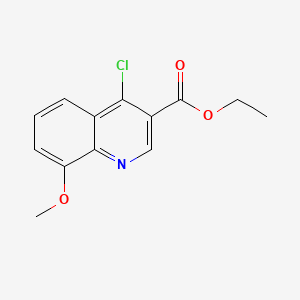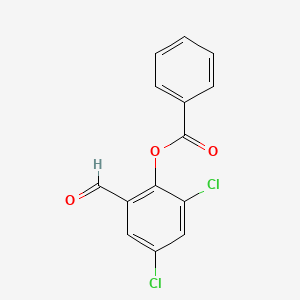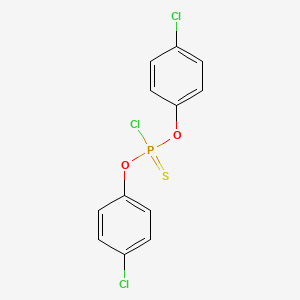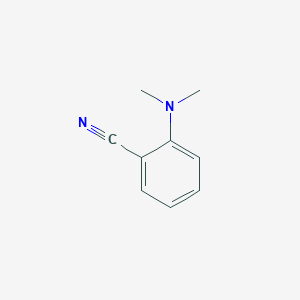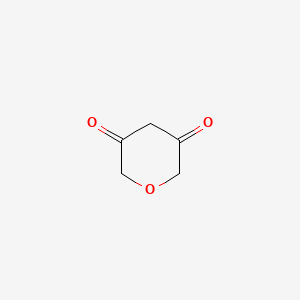
2H-pyran-3,5(4H,6H)-dione
説明
2H-Pyran-3,5(4H,6H)-dione, also known as 2H-pyran-2,4-dione, is an organic compound with the molecular formula C4H4O3. It is a colourless solid that is soluble in water and polar organic solvents. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. This compound is also used as a reagent for the synthesis of other compounds and is an important building block for organic synthesis.
科学的研究の応用
Chemical Analysis and Biomarker Identification
2H-pyran-3,5(4H,6H)-dione compounds have been explored in the realm of chemical analysis and as potential biomarkers for certain health conditions. A study highlighted the identification of urinary volatile organic compounds (VOCs) as potential biomarkers for renal cell carcinoma (RCC). In this study, this compound derivatives, among others, were identified as elevated in patients with RCC compared to healthy subjects. The unique VOC profile suggested by the study indicates that this compound derivatives could be considered for further investigation in diagnostic assays for RCC (Wang et al., 2016).
Environmental and Occupational Health Monitoring
The compound has also been implicated in studies focusing on environmental and occupational health. In a study measuring polycyclic aromatic hydrocarbons (PAHs) in the urine of coke oven workers, this compound compounds were part of the broader study context, helping to elucidate the exposure levels to toxic compounds in occupational settings. This study is critical in understanding the uptake and metabolism of complex PAH mixtures in humans, which could have broader implications for public health and safety regulations (Waidyanatha et al., 2003).
Air Pollution and Public Health
The health impacts of air pollution, particularly concerning particulate matter and its constituents, have been a subject of study where this compound derivatives have been mentioned. Research in this field is crucial for understanding the acute effects of air pollution on vulnerable populations, such as the elderly, and for formulating public health strategies to mitigate these effects (Jacobs et al., 2012).
特性
IUPAC Name |
oxane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQVIXGQSMHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315279 | |
| Record name | 2H-pyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61363-56-2 | |
| Record name | 61363-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-pyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-PYRAN-3,5(4H,6H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2H-pyran-3,5(4H,6H)-dione relate to its herbicidal activity?
A2: While the provided abstracts don't delve into specific structure-activity relationships, the title of the first paper mentions "4-benzoyl-pyran, and -thiopyran- -piperidine-3,5-dione, their preparation and use as a herbicide". [] This suggests that the presence of a benzoyl group at the 4-position of the this compound core, as well as variations incorporating thiopyran and piperidine rings, could be important for the observed herbicidal activity. Further research focusing on systematic structural modifications and their impact on herbicidal potency and selectivity would be necessary to establish definitive structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



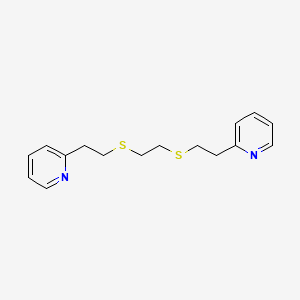
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)




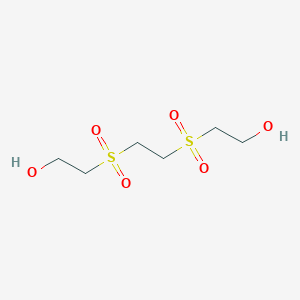
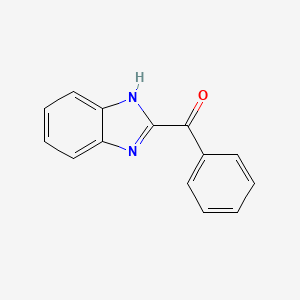

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
